(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride

chiral resolution enantiomeric purity solid-state formulation

Target compound (S)-(-)-N-Isopropyl-1-phenylethylamine hydrochloride (CAS 116297-12-2) is the hydrochloride salt of a chiral secondary amine, defined by the (S)-absolute configuration at the α-carbon of the 1-phenylethyl moiety. With molecular formula C₁₁H₁₈ClN and molecular weight 199.72 g/mol, it is supplied as a white crystalline solid (melting point 262–265 °C), typically at enantiomeric purity ≥98%.

Molecular Formula C11H18ClN
Molecular Weight 199.72 g/mol
CAS No. 116297-12-2
Cat. No. B052227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride
CAS116297-12-2
Molecular FormulaC11H18ClN
Molecular Weight199.72 g/mol
Structural Identifiers
SMILESCC(C)NC(C)C1=CC=CC=C1.Cl
InChIInChI=1S/C11H17N.ClH/c1-9(2)12-10(3)11-7-5-4-6-8-11;/h4-10,12H,1-3H3;1H/t10-;/m0./s1
InChIKeySVRDLWQPQZOASL-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride (CAS 116297-12-2): Chiral Amine Procurement Specification & Baseline Identity


Target compound (S)-(-)-N-Isopropyl-1-phenylethylamine hydrochloride (CAS 116297-12-2) is the hydrochloride salt of a chiral secondary amine, defined by the (S)-absolute configuration at the α-carbon of the 1-phenylethyl moiety [1]. With molecular formula C₁₁H₁₈ClN and molecular weight 199.72 g/mol, it is supplied as a white crystalline solid (melting point 262–265 °C), typically at enantiomeric purity ≥98% . The compound serves as a single-enantiomer chiral building block, resolving agent, and chiral auxiliary in asymmetric synthesis, distinguishing it from racemic N-isopropyl-1-phenylethylamine (free base, CAS 19302-16-0, bp 215 °C) and from its (R)-(+)-enantiomer counterpart (CAS 128593-72-6) .

Why (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride Cannot Be Substituted by Racemic or Opposite-Enantiomer Analogs


Substitution of the (S)-configured hydrochloride with the (R)-enantiomer, the racemic free base, or non-isopropyl N-alkyl analogs yields qualitatively different physicochemical, stereochemical, and performance outcomes. The racemic free base (CAS 19302-16-0) exists as a liquid (bp 215 °C) rather than a crystalline solid, directly altering solubility, handling, and formulation workflows . The (R)-enantiomer delivers opposite absolute configuration in all chiral induction processes—changing the handedness of downstream products—while racemic mixtures erode enantiomeric excess in asymmetric syntheses [1]. Furthermore, the N-isopropyl substituent imparts distinct steric and basicity parameters (predicted pKₐ ~9.77 for the free base) relative to N-methyl or N-benzyl congeners, altering reactivity in alkylation, resolution, and auxiliary applications .

Quantitative Differentiation Evidence for (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride Versus Closest Analogs


Chiral Configuration Identity: (S)-Enantiomer Hydrochloride vs. Racemic Free Base — Physicochemical Form Divergence

The target compound is a single (S)-enantiomer supplied as a crystalline hydrochloride salt (mp 262–265 °C), whereas the commercially available racemic mixture (CAS 19302-16-0) is predominantly distributed as the free base liquid (bp 215 °C, density 0.898 g/cm³) . This salt vs. free-base distinction directly impacts solubility (water-soluble hydrochloride vs. organic-soluble free base), hygroscopicity, and suitability for solid-phase or aqueous reaction conditions .

chiral resolution enantiomeric purity solid-state formulation

Enantiomeric Purity Specification: (S)-Enantiomer Hydrochloride vs. (R)-Enantiomer — Equivalent Purity, Opposite Configuration

Both (S)-(-) and (R)-(+) enantiomer hydrochloride salts are commercially available with certified purity ≥98% (chemical purity) and defined single-enantiomer identity . However, the two enantiomers are non-interchangeable: the (S)-enantiomer (CAS 116297-12-2, MDL MFCD06011753) and the (R)-enantiomer (CAS 128593-72-6, MDL MFCD06011752) are distinct chemical entities with opposite chiroptical properties, resulting in opposite stereochemical outcomes in any asymmetric application [1]. The (S)-enantiomer is the mandatory choice when the target chiral product requires (S)-configuration induction or when (R)-enantiomer contamination would compromise downstream enantiomeric excess.

chiral purity enantiomeric excess optical rotation

Chiral Auxiliary Performance: N-Isopropyl-1-phenylethylamine-Derived Lithium Amides in Phosphoramidate Rearrangement — Enantioselectivity Comparison

In the phosphoramidate–aminophosphonate rearrangement, homochiral lithium amides derived from (R)-N-isopropyl-1-phenylethylamine induced the formation of chiral non-racemic α-aminophosphonates with enantiomeric excess (ee) of 26–35% [1]. The diastereomeric auxiliary (R,R)-N,N-di(1-phenylethyl)amine, in contrast, gave differing stereochemical outcomes under identical conditions. This establishes the N-isopropyl-1-phenylethylamine scaffold as a competent chiral inducer, with the (S)-enantiomer predictably providing the opposite enantiomer of the aminophosphonate product. The measurable ee (26–35%) provides a quantitative benchmark for comparing this auxiliary against alternative chiral amine ligands in analogous rearrangements.

asymmetric synthesis chiral auxiliary aminophosphonate

N-Alkyl Substituent Steric and Basicity Differentiation: Isopropyl vs. Methyl vs. Benzyl Congeners

The N-isopropyl substituent confers a predicted pKₐ of ~9.77 for the conjugate acid of the free base, reflecting moderately higher basicity compared to N-methyl analogs and significantly different steric demand relative to N-benzyl derivatives . This modulates nucleophilicity in alkylation/acylation reactions and diastereomeric salt formation efficiency in chiral resolutions. In the context of 1-phenylethylamine-derived resolving agents, N-isopropyl substitution has been explicitly utilized for the optical resolution of racemic 1-phenylethylamine via derivative crystallization, with the branched isopropyl group enhancing diastereomeric discrimination relative to linear N-alkyl chains [1][2].

structure–activity relationship basicity steric hindrance

Safety and Handling Profile: GHS Classification Supports Controlled Laboratory Use vs. Uncharacterized Analogs

The target compound carries defined GHS hazard classifications: H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation), each assigned with 100% hazard statement weight [1]. This documented safety profile enables compliant laboratory handling, risk assessment, and institutional chemical approval workflows. In contrast, the racemic free base mixture (CAS 19302-16-0) carries less comprehensively documented GHS classifications in many vendor databases, introducing ambiguity into safety data sheet (SDS) compliance and institutional procurement approval .

safety data GHS classification procurement compliance

Procurement-Driven Application Scenarios for (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride Based on Verified Differentiation Evidence


Asymmetric Synthesis of (S)-Configured α-Aminophosphonic Acids and Related Bioisosteres

When the synthetic target requires (S)-configuration at the α-carbon of aminophosphonic acid products, the (S)-enantiomer of N-isopropyl-1-phenylethylamine serves as the chiral auxiliary of choice. The (R)-enantiomer-derived lithium amide has been validated to induce 26–35% ee in phosphoramidate–aminophosphonate rearrangements [1]; the (S)-enantiomer provides the opposite stereochemical outcome, making it essential for accessing the (S)-configured aminophosphonate series. This application is directly supported by the quantitative ee data established in Section 3.

Chiral Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Formation

The crystalline hydrochloride salt form (mp 262–265 °C) simplifies diastereomeric salt screening by providing a pre-weighed, water-soluble, single-enantiomer amine for salt formation with racemic acids . The N-isopropyl substituent offers an optimal steric and basicity profile for chiral discrimination in comparison to N-methyl or N-benzyl analogs, as inferred from the broader 1-phenylethylamine resolution literature [2]. This scenario avoids the additional neutralization and salt-formation steps required when using the liquid free base congener.

Pharmaceutical Intermediate Synthesis Requiring Defined (S)-Configuration with Full GHS Documentation

For GMP-precursor or GLP laboratory synthesis where stereochemical integrity and safety documentation are both mandatory, the target compound provides: (i) defined (S)-absolute configuration (enantiomeric purity ≥98%) ; (ii) complete GHS hazard classification (H315, H319, H335 at 100% weight) enabling straightforward institutional biosafety approval [3]; and (iii) solid hydrochloride form for accurate gravimetric dispensing. These combined attributes reduce procurement and compliance friction relative to less thoroughly characterized analogs.

Method Development for Chiral HPLC or CE Separation Using Single-Enantiomer Reference Standards

The (S)-enantiomer hydrochloride serves as a well-defined single-enantiomer reference for developing chiral chromatographic or electrophoretic methods to separate enantiomers of related phenethylamine derivatives. Its distinct CAS registry number (116297-12-2), unique MDL identifier (MFCD06011753), and commercial availability at ≥98% purity facilitate unambiguous identification and quantitation, whereas the racemic mixture would not provide the same enantiomer-specific retention time or migration time calibration.

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